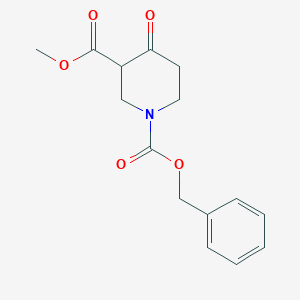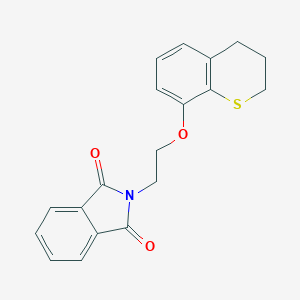
8-((2-Phthalimidoethyl)oxy)thiochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Phthalimidoethyl)oxy)thiochroman, also known as PTEOT, is a chemical compound that belongs to the class of thiochroman derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
8-((2-Phthalimidoethyl)oxy)thiochroman has been studied for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of various diseases. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. 8-((2-Phthalimidoethyl)oxy)thiochroman has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The exact mechanism of action of 8-((2-Phthalimidoethyl)oxy)thiochroman is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. 8-((2-Phthalimidoethyl)oxy)thiochroman has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to bind to certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
8-((2-Phthalimidoethyl)oxy)thiochroman has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 8-((2-Phthalimidoethyl)oxy)thiochroman has also been found to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, 8-((2-Phthalimidoethyl)oxy)thiochroman has been shown to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-((2-Phthalimidoethyl)oxy)thiochroman in lab experiments is its high potency and selectivity. 8-((2-Phthalimidoethyl)oxy)thiochroman has been found to exhibit high activity against cancer cells and certain viruses, while having minimal toxicity to normal cells. However, one limitation of using 8-((2-Phthalimidoethyl)oxy)thiochroman in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 8-((2-Phthalimidoethyl)oxy)thiochroman. One area of research is the development of more efficient synthesis methods for 8-((2-Phthalimidoethyl)oxy)thiochroman and its derivatives. Another area of research is the investigation of the molecular targets of 8-((2-Phthalimidoethyl)oxy)thiochroman and its mechanism of action. Additionally, 8-((2-Phthalimidoethyl)oxy)thiochroman could be further studied for its potential applications in the treatment of various diseases, such as cancer and viral infections. Finally, 8-((2-Phthalimidoethyl)oxy)thiochroman could be explored for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Métodos De Síntesis
The synthesis of 8-((2-Phthalimidoethyl)oxy)thiochroman involves the reaction of 2-(2-bromoethyl)thiochroman with phthalimide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The resulting product is then purified using column chromatography to obtain pure 8-((2-Phthalimidoethyl)oxy)thiochroman.
Propiedades
Número CAS |
153804-50-3 |
|---|---|
Nombre del producto |
8-((2-Phthalimidoethyl)oxy)thiochroman |
Fórmula molecular |
C19H17NO3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO3S/c21-18-14-7-1-2-8-15(14)19(22)20(18)10-11-23-16-9-3-5-13-6-4-12-24-17(13)16/h1-3,5,7-9H,4,6,10-12H2 |
Clave InChI |
VQZODWZMFPKNSJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
SMILES canónico |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
Otros números CAS |
153804-50-3 |
Sinónimos |
2-(2-thiochroman-8-yloxyethyl)isoindole-1,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



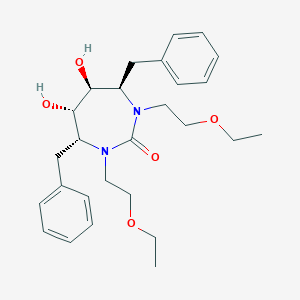
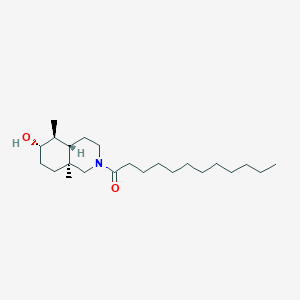



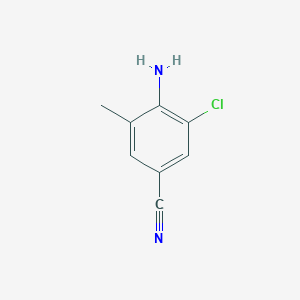
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
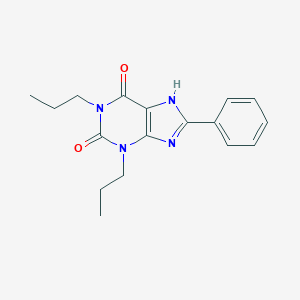

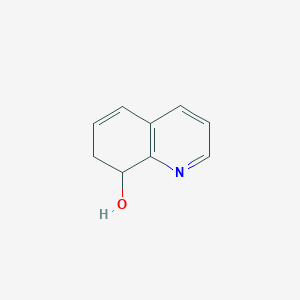


![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
